4-Bromo-5-ethylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-ethylnaphthalen-2-ol is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an ethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethylnaphthalen-2-ol typically involves the bromination of 5-ethylnaphthalen-2-ol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethylnaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-ethylnaphthalen-2-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: The primary product is 5-ethylnaphthalen-2-ol.
Scientific Research Applications
4-Bromo-5-ethylnaphthalen-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group on the naphthalene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalodinitrile: Another brominated naphthalene derivative with different functional groups.
(E)-(4-fluorophenylimino)methyl)naphthalen-2-ol: A naphthalene derivative with a fluorine atom and an imino group
Uniqueness
4-Bromo-5-ethylnaphthalen-2-ol is unique due to the presence of both a bromine atom and an ethyl group on the naphthalene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H11BrO |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-bromo-5-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H11BrO/c1-2-8-4-3-5-9-6-10(14)7-11(13)12(8)9/h3-7,14H,2H2,1H3 |
InChI Key |
QCFKZHPQEJXISL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CC(=C21)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.